molecular formula C18H14Cl2N2OS B11659684 1-(2-Chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole

1-(2-Chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B11659684
M. Wt: 377.3 g/mol
InChI Key: GUXFJCQTPUXLAB-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of chlorobenzoyl and chlorophenylsulfanyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the chlorobenzoyl group: This step involves the acylation of the pyrazole ring using 2-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the chlorophenylsulfanyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 4-chlorophenylsulfanyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl and chlorophenylsulfanyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical studies due to its unique structure.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole: Lacks the chlorophenylsulfanyl group.

    4-((4-Chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole: Lacks the chlorobenzoyl group.

    1-(2-Bromobenzoyl)-4-((4-bromophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

The presence of both chlorobenzoyl and chlorophenylsulfanyl groups in 1-(2-Chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole makes it unique, potentially imparting distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C18H14Cl2N2OS

Molecular Weight

377.3 g/mol

IUPAC Name

(2-chlorophenyl)-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone

InChI

InChI=1S/C18H14Cl2N2OS/c1-11-17(24-14-9-7-13(19)8-10-14)12(2)22(21-11)18(23)15-5-3-4-6-16(15)20/h3-10H,1-2H3

InChI Key

GUXFJCQTPUXLAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Cl)C)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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